

tert-Butyl chlorodifluoroacetate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl chlorodifluoroacetate*

Cat. No.: B067039

[Get Quote](#)

Technical Guide: tert-Butyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl chlorodifluoroacetate**, a fluorinated organic compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines its fundamental chemical properties, proposes a synthetic pathway, and discusses the broader relevance of its structural motifs in the context of medicinal chemistry.

Core Chemical Properties

The fundamental molecular characteristics of **tert-butyl chlorodifluoroacetate** are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₉ ClF ₂ O ₂
Molecular Weight	186.58 g/mol
CAS Number	167308-43-2
Alternate Names	tert-Butyl 2-chloro-2,2-difluoroethanoate, Chloro(difluoro)acetic acid tert-butyl ester

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **tert-butyl chlorodifluoroacetate** are not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for analogous, non-fluorinated esters. A common method for the synthesis of tert-butyl esters is the acid-catalyzed addition of an alkene, such as isobutylene, to a carboxylic acid.

A proposed synthetic workflow for **tert-butyl chlorodifluoroacetate** is outlined below. This protocol is based on the known synthesis of tert-butyl chloroacetate and would require optimization and validation for this specific compound.

Proposed Synthesis of tert-Butyl Chlorodifluoroacetate

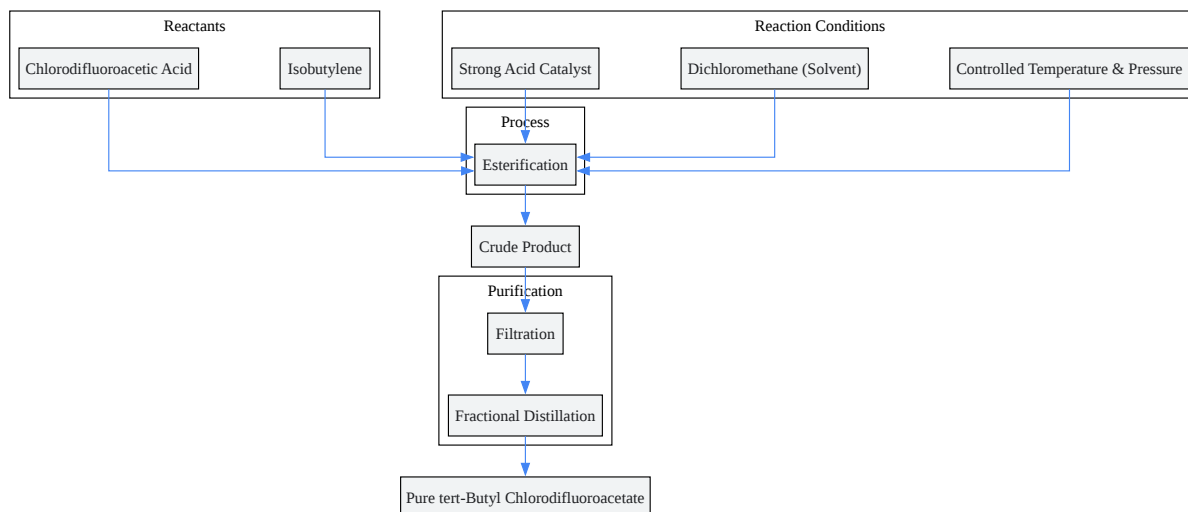
Reaction: The synthesis would likely proceed via the esterification of chlorodifluoroacetic acid with isobutylene, using a strong acid catalyst.

Step-by-Step Protocol:

- **Reaction Setup:** In a pressure-rated reactor, dissolve chlorodifluoroacetic acid in a suitable aprotic solvent, such as dichloromethane.
- **Catalyst Addition:** Introduce a strong acid catalyst. A solid-supported acid catalyst, like a strong acid ion-exchange resin, is a modern and practical choice to simplify purification.
- **Introduction of Isobutylene:** Cool the mixture and introduce a controlled stream of isobutylene gas into the reactor. The reaction is typically conducted under pressure to

maintain isobutylene in the liquid phase and increase its concentration.

- **Reaction Conditions:** Maintain the reaction at a controlled temperature, likely between 20-40°C, for several hours with continuous stirring. The reaction progress should be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the catalyst can be removed by filtration. The crude product is then purified, typically by fractional distillation under reduced pressure, to separate the desired **tert-butyl chlorodifluoroacetate** from unreacted starting materials and any byproducts.



[Click to download full resolution via product page](#)

Proposed synthetic workflow for **tert-Butyl chlorodifluoroacetate**.

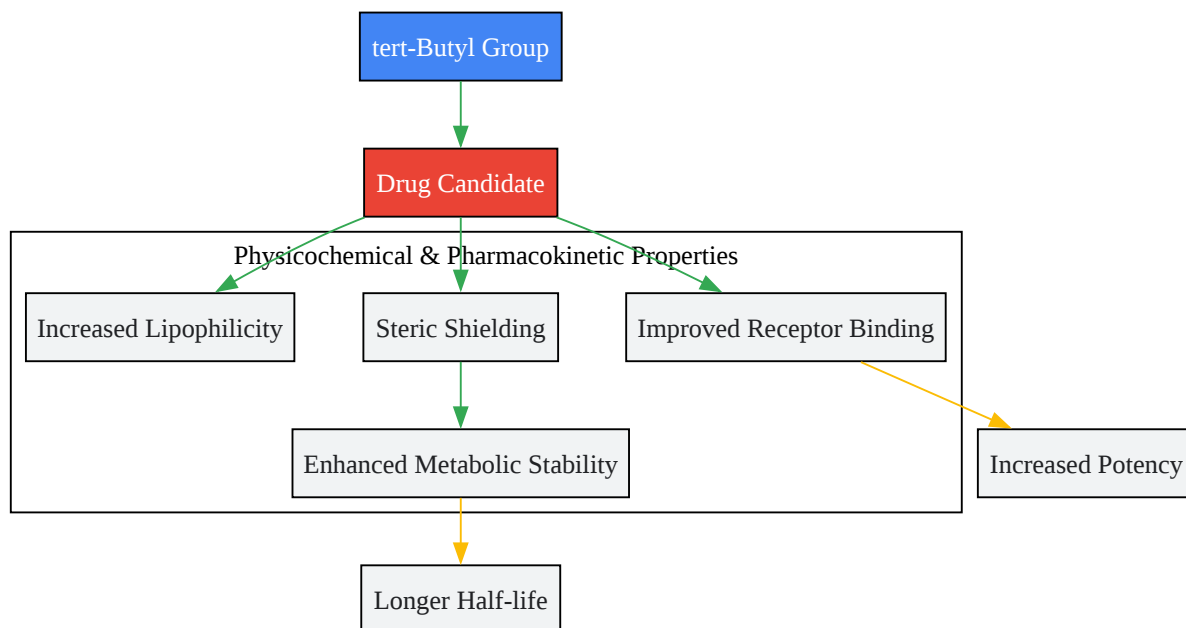
Relevance in Drug Development and Medicinal Chemistry

While there is no specific data on the biological activity or signaling pathways associated with **tert-butyl chlorodifluoroacetate**, the presence of the tert-butyl group is of significant interest in medicinal chemistry. The tert-butyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways.

Key Roles of the tert-Butyl Moiety:

- **Steric Shielding:** The bulky nature of the tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s. This can increase the metabolic stability and half-life of a drug candidate.
- **Modulation of Lipophilicity:** The incorporation of a tert-butyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
- **Receptor Binding:** The size and shape of the tert-butyl group can provide critical hydrophobic interactions within the binding pocket of a target protein, potentially enhancing binding affinity and potency.

The introduction of fluorine atoms, as in **tert-butyl chlorodifluoroacetate**, further modulates these properties. Fluorine can alter the electronic properties of the molecule, influence metabolic stability, and affect binding interactions.



[Click to download full resolution via product page](#)

Influence of the tert-butyl group on drug candidate properties.

In summary, while **tert-butyl chlorodifluoroacetate** is a compound with defined chemical properties, its specific applications and biological activities remain an area for future research. The synthetic principles outlined provide a foundation for its preparation, and the structural motifs it contains are of continued relevance in the design of new therapeutic agents.

- To cite this document: BenchChem. [tert-Butyl chlorodifluoroacetate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b067039#tert-butyl-chlorodifluoroacetate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b067039#tert-butyl-chlorodifluoroacetate-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com